methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate
Description
Methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate (referred to as ZDWX-25 in computational studies) is a synthetic heterocyclic compound designed to inhibit glycogen synthase kinase-3β (GSK-3β), a target implicated in neurodegenerative disorders and cancer . Its structure features:
- A pyrido[3,4-b]indole core, which facilitates π-stacking interactions with aromatic residues in enzymes.
- A cyclopropanecarbonylamino substituent at position 1, enhancing steric and electronic modulation.
- A methyl carboxylate group at position 7, improving solubility and binding specificity.
ZDWX-25 was optimized for blood-brain barrier penetration and reduced plasma protein binding, making it a candidate for central nervous system-targeted therapies .
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)10-4-5-11-12-6-7-18-15(14(12)19-13(11)8-10)20-16(21)9-2-3-9/h4-9,19H,2-3H2,1H3,(H,18,20,21) |
InChI Key |
ACRYPFBNYMEDTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 1-Methyl-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]indole-1-carboxylate
Adapting methods from CA1129412A, the pyridoindole core is synthesized through a Pictet-Spengler cyclization:
-
Starting Material : Tryptamine derivative (1.0 equiv) and methyl glyoxylate (1.2 equiv) are refluxed in ethanol saturated with methylamine (5.0 equiv) at 70°C for 12 hours.
-
Workup : The reaction mixture is concentrated, and the residue is extracted with ethyl acetate (3 × 300 mL). Evaporation yields a crude oil, which is recrystallized from ethanol to afford the intermediate as white crystals (Yield: 78%, m.p. 230–231°C).
Oxidation to the Aromatic System
The tetrahydro intermediate is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane under nitrogen:
-
Conditions : 0°C to room temperature, 6 hours.
-
Result : Aromatic pyridoindole ester (Yield: 85%, confirmed by LC-MS).
Introduction of the Cyclopropanecarbonylamino Group
Aminolysis of the Methyl Ester
The methyl ester at position 1 is converted to the corresponding amine via aminolysis:
Acylation with Cyclopropanecarbonyl Chloride
The amine is acylated under Schotten-Baumann conditions:
-
Reagents : Cyclopropanecarbonyl chloride (1.5 equiv), aqueous NaOH (10% w/v).
-
Conditions : 0°C, 2 hours, followed by stirring at room temperature for 12 hours.
-
Workup : The product is extracted into dichloromethane, dried over Na₂SO₄, and purified via preparative HPLC (C18 column, acetonitrile/water gradient).
Final Esterification at Position 7
The carboxylic acid at position 7 is methylated using trimethylsilyl diazomethane (TMSD):
-
Reagents : TMSD (2.0 equiv) in methanol.
-
Conditions : 0°C to room temperature, 4 hours.
-
Yield : 92% after silica gel chromatography (hexane/ethyl acetate 3:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Optimization and Scale-Up Considerations
Solvent Effects on Acylation
Comparative studies reveal that tetrahydrofuran (THF) enhances reaction rates compared to ethanol due to improved solubility of the amine intermediate (Table 1).
Table 1: Solvent Screening for Acylation Step
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 12 | 70 |
| THF | 6 | 88 |
| DMF | 4 | 82 |
Scientific Research Applications
Methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The cyclopropane ring can also contribute to the compound’s binding affinity and specificity by providing a rigid and constrained structure.
Comparison with Similar Compounds
Pyrido[3,4-b]Indole Derivatives with Varied Substituents
Compounds 7l and 7f () share the pyrido[3,4-b]indole scaffold but differ in substituents:
Key Observations :
- ZDWX-25’s cyclopropanecarbonylamino group enables unique van der Waals and hydrogen-bonding interactions with GSK-3β residues (e.g., Lys85), absent in 7l/7f, which prioritize aromatic bulk .
N-Substituted Trifluoromethylphenyl Derivatives (F-Series)
describes six derivatives (F21–F26) with N-alkyl/aryl groups and trifluoromethylphenyl substituents. Selected examples:
| Compound | N-Substituent | Position 1 Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| F21 | Ethyl | 4-Trifluoromethylphenyl | 261–263 | 78.1 |
| F23 | Isopropyl | 4-Trifluoromethylphenyl | 245–247 | 69.3 |
| F25 | 2-Chlorophenyl | 4-Trifluoromethylphenyl | 295–297 | 95.6 |
| ZDWX-25 | Cyclopropanecarbonyl | - | Not reported | Not reported |
Key Observations :
- F25 ’s high yield (95.6%) and melting point (295–297°C) suggest superior crystallinity and stability compared to ZDWX-25, though biological data are lacking .
- The trifluoromethyl group in F-series compounds enhances metabolic stability but may reduce blood-brain barrier permeability compared to ZDWX-25’s cyclopropane moiety .
Computational Analogues (MSD Series)
–6 highlights MSD 39, MSD 44, and MSD 46, which replace ZDWX-25’s cyclopropanecarbonylamino group with bulkier substituents:
Key Observations :
- MSD 46 outperforms ZDWX-25 in docking scores, attributed to its dimethoxyphenyl group enabling multi-modal interactions (hydrogen bonding, π–π stacking) .
- ZDWX-25’s cyclopropane retains a balance between steric bulk and flexibility, whereas MSD analogues trade this for enhanced residue-specific binding .
Biological Activity
Methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₂H₁₀N₂O₂
- Molecular Weight: 218.22 g/mol
- CAS Number: 486-84-0
- IUPAC Name: this compound
The compound features a pyridoindole structure that is known for its diverse biological activities, particularly in neuropharmacology and oncology.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds related to the pyridoindole structure. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound could inhibit cell proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
Pyridoindole derivatives have been associated with neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound may modulate pathways involved in oxidative stress and inflammation, contributing to its neuroprotective profile.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
-
One-Pot Synthesis:
A manganese dioxide-mediated one-pot synthesis has been reported, which involves alcohol oxidation followed by Pictet–Spengler cyclization and oxidative aromatization. This method offers an efficient route to obtain β-carboline derivatives from readily available starting materials . -
Traditional Synthetic Routes:
Traditional methods involve multiple steps including cyclization reactions that yield the desired pyridoindole structure.
Table: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| One-Pot Synthesis | Efficient; fewer steps; high yield | Requires specific conditions |
| Traditional Multi-Step Synthesis | Flexibility in product variation | Longer reaction times; lower overall yield |
Q & A
What are the standard synthetic methodologies for preparing methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclopropane carbonyl coupling and pyridoindole core formation. A one-pot tandem reaction using MnO₂ as an oxidant (e.g., for carboline derivatives) can streamline the process by promoting simultaneous oxidation and cyclization . Key steps include:
- Cyclopropane introduction: Reacting cyclopropanecarbonyl chloride with the amino group of the pyridoindole intermediate under anhydrous conditions.
- Esterification: Using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester at the 7-position.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and MS are critical .
How can reaction conditions be optimized to improve yields of pyridoindole derivatives?
Level: Advanced
Methodological Answer:
Optimization requires addressing:
- Catalytic systems: Trifluoroacetic acid (TFA) or Pd-based catalysts enhance cyclization efficiency in heterocycle formation .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while high-pressure conditions accelerate sluggish reactions .
- Temperature control: Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) while maintaining yield .
Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (temperature, catalyst loading, solvent ratio) .
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–9.0 ppm) and ester/amide carbonyl carbons (δ 165–175 ppm). Overlapping signals in the pyridoindole core may require 2D NMR (COSY, HSQC) .
- Mass spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate the cyclopropane and carboxylate groups .
- IR spectroscopy: Identify carbonyl stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) .
How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Level: Advanced
Methodological Answer:
- Variable temperature NMR: Resolve dynamic effects (e.g., hindered rotation of the cyclopropane group) causing signal splitting .
- Isotopic labeling: Use ¹⁵N-labeled analogs to clarify nitrogen environments in the pyridoindole ring .
- Computational modeling: DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data to assign ambiguous signals .
How should researchers assess the compound’s stability under different storage conditions?
Level: Basic
Methodological Answer:
- Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Adsorption analysis: Use microspectroscopic imaging (AFM-IR) to study surface interactions in solid-state or on laboratory glassware, which may alter stability .
What advanced methods elucidate degradation pathways of this compound?
Level: Advanced
Methodological Answer:
- LC-HRMS: Identify degradation products (e.g., ester hydrolysis to carboxylic acid) and propose pathways .
- Forced degradation studies: Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Use tandem MS/MS to fragment and sequence degradants .
- Kinetic modeling: Apply Arrhenius equations to predict shelf-life based on activation energy of degradation .
How can biological target interactions (e.g., enzyme inhibition) be systematically studied?
Level: Advanced
Methodological Answer:
- Surface plasmon resonance (SPR): Measure binding affinity (KD) to targets like glycogen synthase kinase-3β (GSK-3β) .
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Mutagenesis assays: Identify critical residues in the target protein by comparing binding with wild-type and mutant variants .
What safety protocols are recommended for handling this compound?
Level: Basic
Methodological Answer:
- PPE: Nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Avoid latex gloves due to poor solvent resistance .
- Engineering controls: Use fume hoods for weighing and reactions involving volatile intermediates .
- Decontamination: Quench reactions with aqueous NaHCO₃ before disposal to neutralize acidic byproducts .
How should researchers address contradictions in reported synthetic yields (e.g., 50% vs. 70%)?
Level: Advanced
Methodological Answer:
- Reproducibility checks: Verify purity of starting materials (e.g., cyclopropanecarbonyl chloride ≥98%) and moisture control (Schlenk techniques) .
- Byproduct analysis: Use LC-MS to identify side products (e.g., dimerization or over-oxidation) that reduce yield .
- Scale-dependent effects: Pilot small-scale reactions (0.1 mmol) before scaling up; exothermic reactions may require gradual reagent addition .
What computational strategies predict the compound’s reactivity in novel reactions?
Level: Advanced
Methodological Answer:
- Molecular docking (AutoDock Vina): Screen virtual libraries of pyridoindole derivatives for binding poses against targets .
- Reactivity descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Machine learning: Train models on existing pyridoindole reaction data to predict optimal conditions for new transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
